molecular formula C15H11ClN2O B4389008 3-chloro-4-(8-quinolinyloxy)aniline

3-chloro-4-(8-quinolinyloxy)aniline

Cat. No.: B4389008
M. Wt: 270.71 g/mol
InChI Key: KWPNZURAIOQNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-(8-quinolinyloxy)aniline is a chemical compound built on a quinoline-oxyaniline scaffold, positioning it as a candidate for investigation in agricultural and pharmaceutical research. Quinoline derivatives have demonstrated significant biological activities in scientific studies. Patent literature indicates that structurally similar quinoline compounds have been developed and patented specifically for their excellent insecticidal activity, showing potential for use in agricultural and horticultural insecticides . Furthermore, the quinoline and quinoxaline core structures are of high interest in medicinal chemistry. Research on related compounds has shown potent activity against protozoan parasites, such as Trypanosoma cruzi , which causes Chagas' disease, suggesting a potential pathway for the development of novel chemotherapeutic agents . The molecular structure of this aniline derivative also suggests potential utility in materials science, as various aniline derivatives are commonly employed as electron donors in the synthesis of novel nonlinear optical (NLO) chromophores for advanced electro-optic applications . Researchers may find this compound valuable for exploring these or other novel applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-4-quinolin-8-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-9-11(17)6-7-13(12)19-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPNZURAIOQNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity and applications of 3-chloro-4-(8-quinolinyloxy)aniline are influenced by its substituents. Key analogues include:

Compound Name Substituent Group CAS Number Molecular Weight Key Applications
This compound 8-Quinolinyloxy - ~283.7 (calc.) Neratinib synthesis
3-Chloro-4-(3-fluorobenzyloxy)aniline 3-Fluorobenzyloxy 202197-26-0 251.68 Lapatinib intermediate
3-Chloro-4-(4-chlorophenoxy)aniline 4-Chlorophenoxy - 234.08 Antiplasmodial hybrids
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline 3-Trifluoromethylphenoxy - 277.63 EGFR/HER2 inhibitors
3CPOA (3-Chloro-4-phenoxyaniline) Phenoxy - 203.63 CYP2B enzyme studies


Key Observations :

  • Electron-Withdrawing Groups : Fluorine or chlorine in substituents (e.g., 3-fluorobenzyloxy) enhances stability and binding affinity to kinase targets .
Physicochemical Properties and Solubility
  • Water Solubility: 3-Chloro-4-(4-chlorophenoxy)aniline: Poor solubility in water, requiring DMSO for dissolution . 3-Fluorobenzyloxy derivatives: Moderate solubility (predicted logP ~3.5) balances membrane permeability and bioavailability .
  • Thermal Stability: The 3-trifluoromethylphenoxy analogue has a higher melting point (~180°C) due to increased molecular rigidity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-chloro-4-(8-quinolinyloxy)aniline, and how are intermediates characterized during the synthesis process?

  • Answer : The synthesis typically involves nucleophilic aromatic substitution between 8-quinolinol and 3-chloro-4-fluoroaniline derivatives under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction using catalytic hydrogenation (Pd/C, H₂) or Fe/NH₄Cl systems . Intermediates are characterized via TLC for reaction progress, LCMS for molecular weight confirmation (e.g., [M+H]⁺ peaks), and 1H/13C NMR to verify substitution patterns (e.g., disappearance of fluorine signals post-substitution) .

Q. Which analytical techniques are prioritized for confirming the structural integrity of this compound, and how are potential impurities detected?

  • Answer : Reverse-phase HPLC (e.g., Newcrom R1 column) under isocratic conditions (MeCN:H₂O with 0.1% TFA) resolves the target compound from byproducts, with UV detection at 254 nm . High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray diffraction (using SHELX refinement) definitively assigns bond angles and conformations . Impurities, such as di-substituted byproducts, are quantified via area normalization in HPLC chromatograms .

Q. What are the recommended storage conditions and stability profiles for this compound in academic research settings?

  • Answer : Store under inert atmosphere (N₂) at -20°C in amber vials to prevent photodegradation. Stability studies indicate susceptibility to oxidative dimerization; antioxidants (e.g., BHT) are recommended for long-term storage. Degradation products like quinones are monitored via HPLC and characterized via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biological activity of this compound across different enzyme inhibition assays?

  • Answer : Contradictions (e.g., IC₅₀ variations in kinase vs. cytochrome assays) require method harmonization:

  • Standardize assay conditions (substrate concentration, pH) .
  • Use orthogonal techniques like surface plasmon resonance (SPR) for binding affinity and enzymatic activity assays .
  • Cross-reference with structurally analogous inhibitors (e.g., POA derivatives ) to isolate substituent-specific effects.

Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing di-substituted byproducts?

  • Answer : Key parameters include:

  • Controlled stoichiometry (excess 8-quinolinol to favor mono-substitution) .
  • Solvent optimization (polar aprotic solvents like DMF enhance nucleophilicity) .
  • Post-reduction purification via silica gel chromatography (hexane → EtOAc gradient) . Yield improvements (up to 82%) are achieved using Pd/C hydrogenation instead of Fe-based reduction .

Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound in hepatic systems?

  • Answer :

  • DFT calculations (e.g., Gaussian09) identify electrophilic sites prone to CYP-mediated oxidation .
  • In vitro microsomal assays (human liver microsomes + NADPH) validate metabolite profiles via LC-MS/MS.
  • Docking simulations (AutoDock Vina) using CYP2B homology models refine site-of-metabolism predictions .

Q. What crystallographic approaches are employed to determine the three-dimensional conformation of this compound, and how are disorder models handled during refinement?

  • Answer : Single-crystal X-ray diffraction (Cu Kα) at 100K, with data processed via SHELXT . Flexible groups (e.g., quinolinyloxy) are refined using SHELXL-2018 with restraints (e.g., ISOR/SADI) for disorder resolution . Validation metrics (Rint < 0.05, GooF ≈ 1.0) ensure reliability .

Q. How does the electronic nature of substituents on the quinolinyloxy group influence solubility and bioavailability?

  • Answer : Electron-withdrawing groups (e.g., -Cl) reduce π-π stacking, enhancing aqueous solubility (logP reduction from 3.88 to 2.5 via -SO₃H substitution ). Bioavailability is assessed via PAMPA, with cLogP optimized between 2-4 for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-(8-quinolinyloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-chloro-4-(8-quinolinyloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.